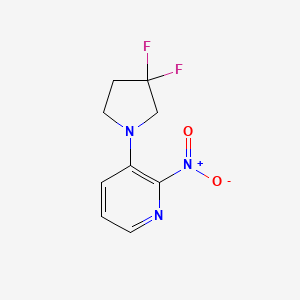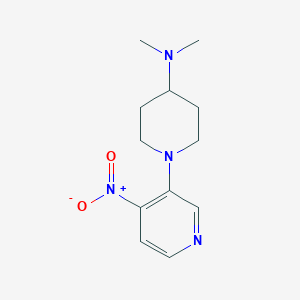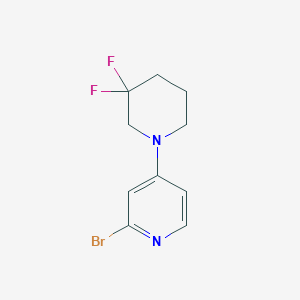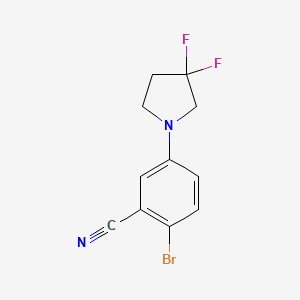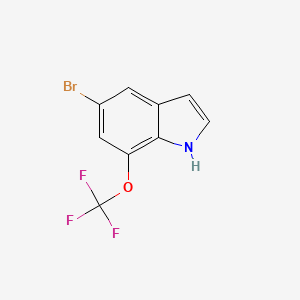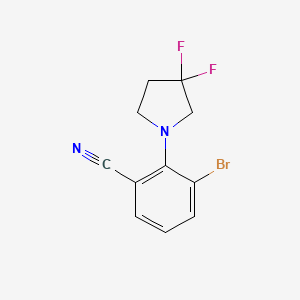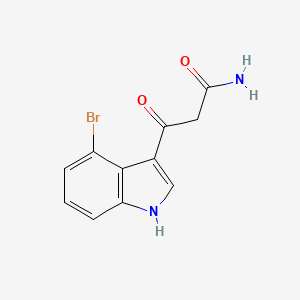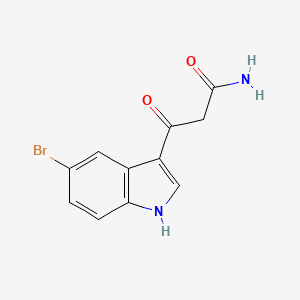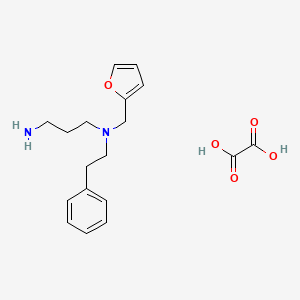
N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate
Descripción general
Descripción
N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate, also known as NFPPDO, is a novel synthetic compound that has been studied for its potential applications in various scientific fields. NFPPDO is a versatile compound that can be used as a reagent, catalyst, or as a substrate for various chemical reactions. In addition, NFPPDO has demonstrated potential for use as a therapeutic agent in various biological systems. The purpose of
Aplicaciones Científicas De Investigación
Urease Inhibition and Anti-leishmanial Properties
A study by Nayab et al. (2022) explored the synthesis of Zn(II) complexes supported by furyl-derived N,N-diamines ligands, closely related to the compound . These complexes exhibited significant inhibitory potential against urease enzymes and proved to be effective against the Leishmania parasite. This indicates potential applications in treating infections and diseases related to these enzymes and organisms (Nayab et al., 2022).
Catalytic and Structural Properties
The reaction of similar compounds with cadmium(II) was investigated by Hakimi et al. (2013), demonstrating the potential of these compounds in forming structurally unique complexes with metal ions. Such complexes can be useful in catalysis or as structural models in coordination chemistry (Hakimi et al., 2013).
Polyamide Synthesis
Research by Abid et al. (2004) utilized compounds with similar furyl components in the synthesis of furanic-aromatic polyamides. These materials were investigated for their structural properties and thermal stability, highlighting the utility of such diamines in polymer science (Abid et al., 2004).
Environmental Applications
In environmental science, the work of Abu-Awwad et al. (2010) on polymers derived from compounds like 2,2-dimethyl-1,3-propylene oxalate, a related compound, showed their effectiveness in metal ion uptake, particularly for heavy metals like lead. This suggests possible applications in pollution control and environmental remediation (Abu-Awwad et al., 2010).
Spectroscopic and Catalytic Studies
Maurya et al. (2002) conducted spectroscopic studies on copper(II) complexes involving related diamine compounds, examining their catalytic activity in oxidation reactions. This research contributes to understanding the catalytic mechanisms and designing efficient catalysts in chemical reactions (Maurya et al., 2002).
Propiedades
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(2-phenylethyl)propane-1,3-diamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.C2H2O4/c17-10-5-11-18(14-16-8-4-13-19-16)12-9-15-6-2-1-3-7-15;3-1(4)2(5)6/h1-4,6-8,13H,5,9-12,14,17H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKDNOHHYKDCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCCN)CC2=CC=CO2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



